molecular formula C6H5NO3S B1361141 1-(4-Nitrothiophen-2-yl)ethanone CAS No. 42791-51-5

1-(4-Nitrothiophen-2-yl)ethanone

Cat. No.: B1361141
CAS No.: 42791-51-5
M. Wt: 171.18 g/mol
InChI Key: MURKVQAOBMRVGL-UHFFFAOYSA-N
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Description

1-(4-Nitrothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H5NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitro group at the 4-position of the thiophene ring and an ethanone group at the 2-position.

Scientific Research Applications

1-(4-Nitrothiophen-2-yl)ethanone has several scientific research applications:

Safety and Hazards

The compound “1-(4-Nitrothiophen-2-yl)ethanone” is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards. It also has the hazard statement H302 .

Preparation Methods

1-(4-Nitrothiophen-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the nitration of 2-acetylthiophene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-Nitrothiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethanone group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

1-(4-Nitrothiophen-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Chlorothiophen-2-yl)ethanone: This compound has a chlorine atom instead of a nitro group at the 4-position of the thiophene ring. It exhibits different reactivity and applications due to the presence of the chlorine atom.

    1-(4-Methylthiophen-2-yl)ethanone: This compound has a methyl group at the 4-position of the thiophene ring.

Properties

IUPAC Name

1-(4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURKVQAOBMRVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343990
Record name 2-ACETYL-4-NITROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42791-51-5
Record name 2-ACETYL-4-NITROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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